2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methoxy-N-methylacetamide
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Overview
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methoxy-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methoxy-N-methylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via a cyclopropanation reaction using a suitable cyclopropylating agent.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using N-methoxy-N-methylacetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methoxy group.
Reduction: Reduction reactions could target the carbonyl groups within the pyrimidine ring or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the acetamide side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methoxy-N-methylacetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methylacetamide: Lacks the methoxy group, which could affect its reactivity and biological activity.
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-ethoxy-N-methylacetamide: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the methoxy group in 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-methoxy-N-methylacetamide may confer unique chemical and biological properties, such as increased solubility or altered reactivity, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-methoxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13(17-2)11(16)6-14-7-12-9(5-10(14)15)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUBXNBCJTRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1C=NC(=CC1=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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